molecular formula C7H9NNaO4 B146157 sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate CAS No. 139122-78-4

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate

Cat. No.: B146157
CAS No.: 139122-78-4
M. Wt: 194.14 g/mol
InChI Key: QUDSEKWSAJLLOW-UHFFFAOYSA-N
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Description

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is a chemical compound with a unique structure that includes a piperidine ring substituted with methoxycarbonyl and dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate typically involves the reaction of piperidine derivatives with methoxycarbonylating agents under controlled conditions. One common method involves the use of sodium methoxide as a base to facilitate the reaction. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate features a piperidine ring with two keto groups and a carboxylate moiety. Its structural formula can be represented as follows:

C8H10NO4Na\text{C}_8\text{H}_10\text{N}\text{O}_4\text{Na}

The presence of the dioxo and carboxylate groups contributes to its reactivity and interaction with biological targets.

Research indicates that sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress in various biological systems .
  • Anticancer Properties : In vivo studies have demonstrated that sodium salts of similar compounds can induce apoptosis in cancer cells, particularly through the activation of caspase pathways . This suggests that sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate may share similar anticancer mechanisms.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess significant antibacterial and antifungal properties, inhibiting the growth of various pathogens .

Antioxidant Activity

A study assessing the antioxidant capacity of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate utilized various assays such as DPPH and ABTS. The results indicated a strong correlation between concentration and antioxidant activity, suggesting potential applications in preventing oxidative damage in cells.

Anticancer Studies

In vivo evaluations have been conducted using models like Ehrlich ascites carcinoma (EAC) cells. The sodium salt form demonstrated:

  • Reduction in Tumor Volume : Significant decrease in EAC cell count and volume was observed post-treatment.
  • Apoptotic Induction : Increased expression levels of apoptotic markers such as caspase-3 were noted, indicating effective induction of programmed cell death.

Histopathological examinations confirmed that treatment improved liver and kidney tissue integrity without adverse effects .

Antimicrobial Activity

A series of derivatives were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in the table below:

CompoundBacterial StrainZone of Inhibition (mm)
8aStaphylococcus aureus15
8bEscherichia coli12
8cPseudomonas aeruginosa10

The synthesized compounds exhibited promising antibacterial activity comparable to standard antibiotics like tetracycline .

Case Study 1: Anticancer Efficacy

A study published in PubMed evaluated the anticancer efficacy of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate derivatives against EAC cells. Results indicated that treatment led to significant tumor regression and enhanced survival rates in treated mice compared to control groups .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of the compound's derivatives. The study involved testing against common pathogens and demonstrated effective inhibition, particularly against Staphylococcus aureus and E. coli, highlighting its potential as a therapeutic agent in infectious diseases .

Properties

CAS No.

139122-78-4

Molecular Formula

C7H9NNaO4

Molecular Weight

194.14 g/mol

IUPAC Name

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate

InChI

InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h5H,2-3H2,1H3,(H,8,10);

InChI Key

QUDSEKWSAJLLOW-UHFFFAOYSA-N

SMILES

COC(=O)C1C(=O)CC[N-]C1=O.[Na+]

Canonical SMILES

COC(=O)C1C(=O)CCNC1=O.[Na]

Pictograms

Irritant

Origin of Product

United States

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